2-Amino-5-(trifluoromethyl)nicotinaldehyde
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Overview
Description
2-Amino-5-(trifluoromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12 g/mol . This compound is characterized by the presence of an amino group at the 2-position and a trifluoromethyl group at the 5-position of the nicotinaldehyde structure. It is used as a building block in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(trifluoromethyl)nicotinaldehyde with ammonia or an amine under suitable conditions to replace the chlorine atom with an amino group .
Industrial Production Methods
Industrial production methods for 2-Amino-5-(trifluoromethyl)nicotinaldehyde are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 2-Amino-5-(trifluoromethyl)nicotinic acid.
Reduction: 2-Amino-5-(trifluoromethyl)nicotinalcohol.
Substitution: Products depend on the nucleophile used, such as 2-amino-5-(trifluoromethyl)nicotinamides.
Scientific Research Applications
2-Amino-5-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethyl)nicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethyl)nicotinic acid
- 2-Amino-5-(trifluoromethyl)nicotinamide
- 2-Amino-5-(trifluoromethyl)nicotinalcohol
Uniqueness
2-Amino-5-(trifluoromethyl)nicotinaldehyde is unique due to the presence of both an amino group and a trifluoromethyl group on the nicotinaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-amino-5-(trifluoromethyl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-4(3-13)6(11)12-2-5/h1-3H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQLESVRCYJLFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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